N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide
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Overview
Description
N-(1,4-Dioxaspiro[45]decan-7-yl)benzamide is a chemical compound with a unique spirocyclic structure It consists of a benzamide moiety attached to a 1,4-dioxaspiro[45]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-7-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo substitution reactions, particularly nucleophilic substitutions, where the amide nitrogen can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzamide moiety.
Benzamide: A simpler compound without the spirocyclic ring.
Uniqueness
N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide is unique due to its combination of a spirocyclic ring and a benzamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
61563-71-1 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-7-yl)benzamide |
InChI |
InChI=1S/C15H19NO3/c17-14(12-5-2-1-3-6-12)16-13-7-4-8-15(11-13)18-9-10-19-15/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
InChI Key |
KYSLBWNCAVWNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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